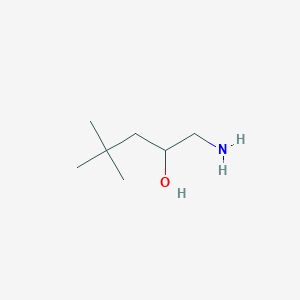
1-Amino-4,4-dimethylpentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4,4-dimethylpentan-2-ol, commonly known as 1-amino-2-methylpentanol (AMP), is a synthetic amino alcohol which has been extensively studied due to its wide array of applications in organic synthesis, biochemistry, and pharmacology. AMP is a white, crystalline solid with a melting point of 61-62 °C and a molecular weight of 122.17 g/mol. It is soluble in water and has a pKa of 7.7. AMP is a versatile reagent with potential applications in the synthesis of a variety of compounds, including drugs, polymers, and other materials.
Applications De Recherche Scientifique
Meteoritic Amino Acids Analysis
Research has explored the stereochemical analysis of amino acids found in meteorites, providing insights into prebiotic chemistry and the origins of life. For instance, analyses of the Murchison meteorite revealed enantiomeric excesses in certain amino acids, suggesting an asymmetric influence on organic chemical evolution prior to the origin of life. This work underlines the potential role of extraterrestrial organic compounds in the development of homochirality in biological systems (Cronin & Pizzarello, 1997).
Structural Analyses of Derivatives
The structural analysis of 1-Amino-4,4-dimethylpentan-2-ol derivatives through X-ray diffraction and Hirshfeld surface analysis contributes to understanding the molecular conformations and interactions. These studies facilitate the development of novel pharmaceuticals and materials by elucidating the structural basis of their function and reactivity (Nitek et al., 2020).
Poly(β-amino esters) Development
Poly(β-amino esters) synthesized from compounds including 1-Amino-4,4-dimethylpentan-2-ol derivatives demonstrate significant potential in biomedical applications, particularly in gene delivery and tissue engineering. These polymers exhibit biodegradability, non-toxicity, and the ability to form complexes with DNA, highlighting their utility in non-viral gene therapy (Lynn & Langer, 2000).
Cardioselectivity of Beta-blockers
Studies on beta-adrenoceptor blocking agents, including derivatives of 1-Amino-4,4-dimethylpentan-2-ol, reveal insights into the molecular determinants of cardioselectivity. This research aids in the design of safer and more effective beta-blockers with minimized side effects for treating cardiovascular diseases (Rzeszotarski et al., 1979).
Copolymerization Studies
The investigation into the copolymerization of styrene with derivatives of 1-Amino-4,4-dimethylpentan-2-ol offers valuable insights into polymer chemistry, enabling the development of novel materials with tailored properties. This research contributes to a better understanding of the mechanisms governing polymerization and the structure-property relationships in polymers (Liu et al., 2017).
Propriétés
IUPAC Name |
1-amino-4,4-dimethylpentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)4-6(9)5-8/h6,9H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVAIVSSWVSYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4,4-dimethylpentan-2-ol | |
CAS RN |
1002329-67-0 |
Source


|
| Record name | 1-amino-4,4-dimethylpentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2698422.png)
![N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride](/img/structure/B2698423.png)

![N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2698426.png)
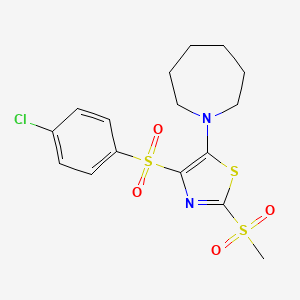
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2698430.png)
![N-benzyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2698432.png)

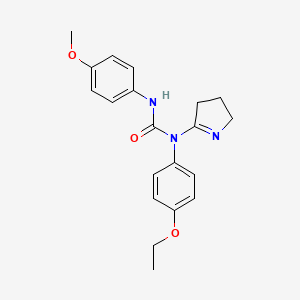

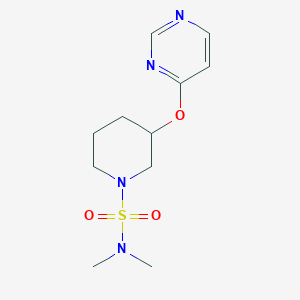

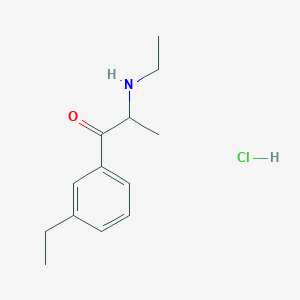
![6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2698443.png)